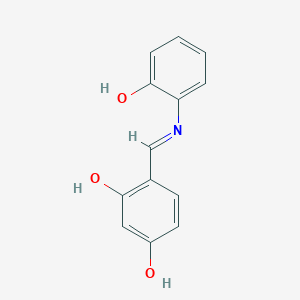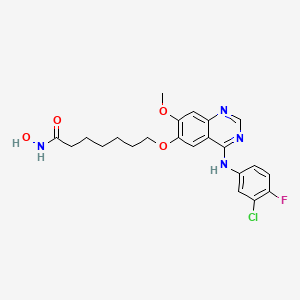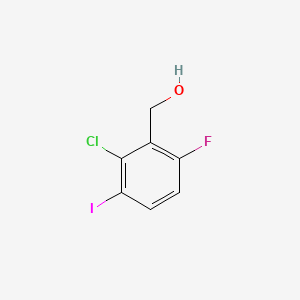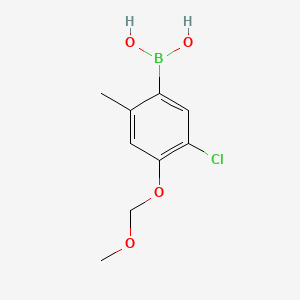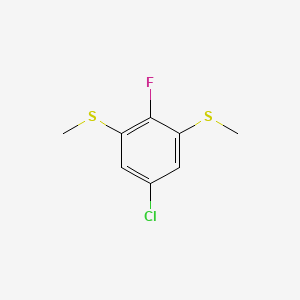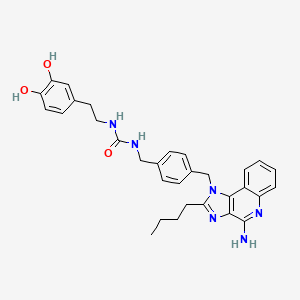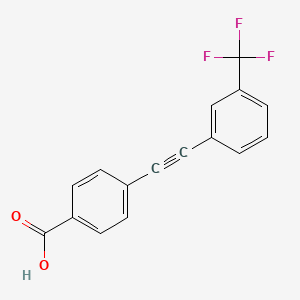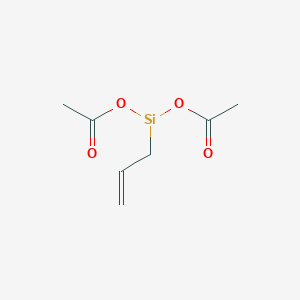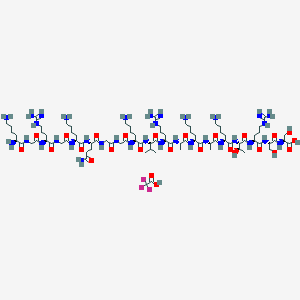
1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of chloro, fluoro, and methyl substituents on a phenyl ring, along with a difluoroethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloro-2-fluoro-3-methylphenylboronic acid with a difluoroethanone precursor under palladium-catalyzed cross-coupling conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-throughput screening for reaction conditions and catalysts can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) can influence the compound’s reactivity and binding affinity. The difluoroethanone group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (6-Chloro-2-fluoro-3-methylphenyl)acetic acid
- (6-Chloro-2-fluoro-3-methylphenyl)methanamine
- (6-Chloro-2-fluoro-3-methylphenyl)(thiophen-2-yl)methanol
Uniqueness
1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone is unique due to the presence of the difluoroethanone group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Fórmula molecular |
C9H6ClF3O |
|---|---|
Peso molecular |
222.59 g/mol |
Nombre IUPAC |
1-(6-chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6ClF3O/c1-4-2-3-5(10)6(7(4)11)8(14)9(12)13/h2-3,9H,1H3 |
Clave InChI |
DEIMQRJRCXMPHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)Cl)C(=O)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



